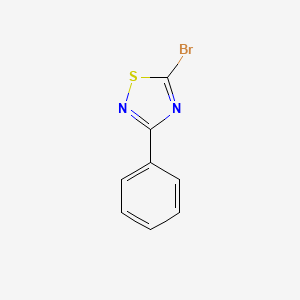

5-Bromo-3-phenyl-1,2,4-thiadiazole

Description

Historical Context and Evolution of 1,2,4-Thiadiazole (B1232254) Chemistry

The study of 1,2,4-thiadiazoles dates back to the 19th century, with the first description of the core structure in 1821. isres.org However, it wasn't until 1955 that the parent compound was successfully synthesized and characterized. isres.org The development of 1,3,4-thiadiazole (B1197879) chemistry, a closely related isomer, is linked to the discovery of phenylhydrazines and hydrazine (B178648) in the late nineteenth century. nih.gov The first natural product containing a 1,2,4-thiadiazole core, a cytotoxic compound called dendrodoin, was isolated from a marine tunicate in 1980, further fueling interest in this heterocyclic family. isres.org Over the years, a multitude of synthetic methods have been developed, allowing for the creation of a diverse library of 1,2,4-thiadiazole derivatives with a wide range of substituents. acs.orgorganic-chemistry.org

Regioisomeric Forms of Thiadiazoles: Focus on the 1,2,4-Thiadiazole Core Structure

Thiadiazoles can exist in four different regioisomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. wikipedia.orgisres.org The arrangement of the sulfur and nitrogen atoms within the five-membered ring defines these isomers. wikipedia.org The 1,2,4-thiadiazole isomer, along with the 1,3,4-thiadiazole isomer, are the most extensively studied. isres.org The 1,2,4-thiadiazole structure is considered particularly important due to its resemblance to the ubiquitous pyrimidine (B1678525) moiety. isres.org This structural similarity contributes to its potential to interact with biological systems. isres.org The aromatic nature of the 1,2,4-thiadiazole ring generally imparts good stability to the molecule. isres.org

The table below outlines the different regioisomeric forms of thiadiazole:

| Regioisomer | Chemical Formula |

| 1,2,3-Thiadiazole | C2H2N2S |

| 1,2,4-Thiadiazole | C2H2N2S |

| 1,2,5-Thiadiazole | C2H2N2S |

| 1,3,4-Thiadiazole | C2H2N2S |

Overview of Academic Research Significance Pertaining to 5-Bromo-3-phenyl-1,2,4-thiadiazole

The specific compound, this compound, has attracted academic interest primarily as a versatile building block in organic synthesis. The presence of a bromine atom at the 5-position and a phenyl group at the 3-position imparts unique reactivity and properties to the molecule.

The bromine atom at the 5-position is a key feature, making this position the most reactive site for nucleophilic substitution reactions. isres.org This reactivity allows for the introduction of various functional groups, enabling the synthesis of a wide array of derivatives. The electron-withdrawing nature of the bromine atom makes the thiadiazole ring more electrophilic and thus more susceptible to nucleophilic attack compared to analogues with amino or methyl groups.

Below is a table summarizing some of the key physical and chemical properties of the related compound, 5-Bromo-3-methyl-1,2,4-thiadiazole, to provide some context.

| Property | Value |

| Molecular Formula | C3H3BrN2S |

| Molecular Weight | 179.04 g/mol |

| XLogP3 | 2.3 |

| Monoisotopic Mass | 177.92003 Da |

Data for 5-Bromo-3-methyl-1,2,4-thiadiazole from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-phenyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWWEJIHJFHGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,4 Thiadiazoles and Substituted Derivatives

Classical Approaches for 1,2,4-Thiadiazole (B1232254) Ring Construction

The formation of the 1,2,4-thiadiazole ring often relies on the creation of a key nitrogen-sulfur (N-S) bond through oxidative processes.

One of the most prevalent and straightforward methods for synthesizing symmetrically 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. uni.lunih.gov This reaction involves the oxidation of two thioamide molecules, which couple to form the thiadiazole ring. A variety of oxidizing agents have been successfully employed for this transformation, each with its own advantages regarding yield, reaction conditions, and environmental impact. uni.lu

Common oxidants include hypervalent iodine reagents like o-iodoxybenzoic acid (IBX), often used with additives such as tetraethylammonium (B1195904) bromide (TEAB). Current time information in Bangalore, IN. Other effective systems involve Oxone, molecular oxygen catalyzed by iodine, and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Current time information in Bangalore, IN. Enzyme-mediated strategies using vanadium-dependent haloperoxidases have also been developed as a green alternative, relying on enzymatic halide recycling.

| Oxidant/Catalyst System | Substrate | Key Features |

| o-Iodoxybenzoic acid (IBX)/TEAB | Thioamides | Excellent yields for 3,5-disubstituted 1,2,4-thiadiazoles. Current time information in Bangalore, IN. |

| Oxone | Carbothioamides | Readily available, inexpensive, and environmentally safe oxidant. Current time information in Bangalore, IN. |

| Iodine/Molecular Oxygen | Thioamides | Green chemistry approach using water as a solvent and O₂ as the terminal oxidant. Current time information in Bangalore, IN. |

| DDQ | Thioamides | Highly efficient, proceeds at room temperature. Current time information in Bangalore, IN. |

| Vanadium Haloperoxidase/H₂O₂ | Thioamides | Biocatalytic method with excellent chemoselectivity. |

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 1,2,4-thiadiazoles in a single step from three or more starting materials. An electrochemical three-component reaction of amines, amidines, and carbon disulfide (CS₂) has been reported for the effective synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. This method operates under metal- and oxidant-free conditions in a simple undivided cell at room temperature, demonstrating good tolerance for both aliphatic and aryl amines.

[3+2]-Cycloaddition reactions represent another powerful tool for constructing five-membered heterocyclic rings. In the context of thiadiazole synthesis, these reactions can involve the coupling of a three-atom component with a two-atom component. For instance, the molecular iodine-promoted [3+2] oxidative cyclization of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with substituted phenyl isothiocyanates has been used to generate fused thiadiazole systems. While this example leads to a fused 1,3,4-thiadiazole (B1197879), similar principles can be applied to access the 1,2,4-thiadiazole core using appropriate synthons.

Intramolecular cyclization offers a regioselective route to unsymmetrically substituted thiadiazoles. These methods typically involve the synthesis of an open-chain precursor containing all the necessary atoms, which then undergoes an oxidative N-S bond formation to close the ring. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is an effective mediator for the intramolecular oxidative S-N bond formation of imidoyl thioureas, leading to 3-substituted-5-arylamino-1,2,4-thiadiazoles in very good yields and short reaction times. acs.org Similarly, iodine can be used to mediate the intramolecular oxidative N–S coupling of intermediates formed from the reaction of thioamides with nitriles. nih.gov Photocatalytic methods using catalysts like Cu₂O have also been developed for the oxidative cyclization of thioamides. nih.gov

Targeted Synthesis of Substituted 1,2,4-Thiadiazoles

While classical methods are often used for symmetrically substituted thiadiazoles, targeted approaches are necessary for producing specific, unsymmetrically substituted derivatives like 5-Bromo-3-phenyl-1,2,4-thiadiazole.

The synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles can be accomplished by reacting different precursors that will form the C3 and C5 positions of the ring. A notable transition-metal-free method involves the base-mediated reaction of amidines with dithioesters or isothiocyanates. researchgate.netchemicalbook.com For example, the reaction of benzamidine (B55565) with a (4-methoxyphenyl)dithioester in the presence of sodium hydride in DMF yields 5-(4-methoxyphenyl)-3-phenyl-1,2,4-thiadiazole. researchgate.net This reaction proceeds through the formation of a thioacylamidine intermediate followed by an in situ intramolecular dehydrogenative N–S bond formation. researchgate.netchemicalbook.com

Synthesis of this compound

A direct, published synthetic protocol for this compound is not readily found in the surveyed literature. However, a highly plausible and standard synthetic route can be proposed based on available precursors. The compound 3-Phenyl-1,2,4-thiadiazol-5-amine is a known and commercially available chemical. scbt.com

This amino-substituted thiadiazole serves as an ideal precursor for introducing a bromine atom at the 5-position via a Sandmeyer-type reaction. The general procedure would involve:

Diazotization: The amino group of 3-Phenyl-1,2,4-thiadiazol-5-amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (like hydrobromic acid, HBr), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt.

Bromination: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding the final product, this compound.

This two-step sequence is a fundamental transformation in heterocyclic and aromatic chemistry for the conversion of an amino group to a halogen and represents the most direct synthetic pathway to the target compound from its available precursor.

Derivatization from Halogenated 1,2,4-Thiadiazole Scaffolds

The derivatization of halogenated 1,2,4-thiadiazole scaffolds, such as 5-chloro-3-phenyl-1,2,4-thiadiazole, represents a key strategy for accessing a diverse range of substituted 1,2,4-thiadiazoles. The halogen atom, typically chlorine or bromine, serves as a versatile leaving group, enabling nucleophilic substitution reactions to introduce various functional groups at the 5-position of the thiadiazole ring.

For instance, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide can be synthesized by reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride. nih.gov This intermediate can then undergo further reactions. Similarly, 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide is prepared through the acetylation of 5-methyl/ethyl-1,3,4-thiadiazol-2-amine. nih.gov These chlorinated intermediates are then reacted with appropriate piperazine (B1678402) derivatives to yield the final products. nih.gov

A series of 1-[5-(4-chloro-phenyl)- digitellinc.comorganic-chemistry.orgnih.govthiadiazol-2-yl] derivatives have been synthesized starting from 5-(4-Chloro-phenyl)- digitellinc.comorganic-chemistry.orgnih.govthiadiazol-2-ylamine. researchgate.net Reaction of this starting material with isocyanate and isothiocyanate derivatives yields urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net Furthermore, reaction with chloroacetyl chloride produces an amide derivative. researchgate.net

The following table provides examples of such derivatizations:

| Starting Material | Reagent | Product | Yield (%) |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Not Specified |

| 5-methyl-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | Not Specified |

| 5-ethyl-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | Not Specified |

| 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 4-methylpiperazine | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | 78 |

Advanced Green Chemistry Methodologies in 1,2,4-Thiadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-thiadiazoles, aiming to develop more environmentally benign and efficient protocols.

Transition-Metal-Free and Catalyst-Free Protocols

A notable advancement is the development of transition-metal-free synthetic routes. One such method involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF, followed by an in situ intramolecular dehydrogenative N–S bond formation. acs.orgorganic-chemistry.org This approach provides a facile synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles. acs.orgorganic-chemistry.org Another metal-free approach uses phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate the intramolecular oxidative S-N bond formation of imidoyl thioureas, leading to 3-substituted-5-arylamino-1,2,4-thiadiazoles in excellent yields and with very short reaction times. organic-chemistry.org Additionally, a novel green method for synthesizing 5-amino-1,2,4-thiadiazoles has been developed through the reaction of isothiocyanates with amidines, avoiding the use of transition metals.

Electro-Oxidative Intramolecular Dehydrogenative N–S Bond Formation

Electrochemical methods offer a green and efficient alternative for the synthesis of 1,2,4-thiadiazoles. A protocol for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles has been developed via the electro-oxidative intramolecular dehydrogenative N–S bond formation of imidoyl thioureas. organic-chemistry.orgnih.govacs.orgresearchgate.net This method operates under catalyst- and oxidant-free conditions at room temperature, demonstrating broad substrate scope and excellent functional group tolerance. organic-chemistry.orgnih.govacs.orgresearchgate.net The reaction is carried out in an undivided cell with a carbon rod anode and a platinum plate cathode. organic-chemistry.org This electrochemical strategy aligns with green chemistry principles by avoiding harmful reagents. organic-chemistry.org Another electrochemical approach, catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), enables the synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones. rsc.org This mild and practical protocol is also metal-free and does not require an external oxidant. rsc.org

Enzyme-Mediated Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for sustainable chemical synthesis. A biocatalytic oxidative dimerization of thioamides to produce 1,2,4-thiadiazole scaffolds has been developed using vanadium-dependent haloperoxidase (VHPO) enzymes. digitellinc.com This platform utilizes an enzymatic halide recycling mechanism where a catalytic amount of halide is repeatedly oxidized to generate hypohalous acid, with hydrogen peroxide as the terminal oxidant. digitellinc.comacs.org This method is effective for a broad range of substrates, yielding 1,2,4-thiadiazoles in high yields with excellent chemoselectivity. digitellinc.comacs.org Mechanistic studies suggest the reaction proceeds through two distinct enzyme-mediated sulfur halogenation events. acs.org

The following table summarizes the yields for the synthesis of various 1,2,4-thiadiazoles using a VHPO-catalyzed oxidative dimerization:

| Substrate (Thiobenzamide) | Product (1,2,4-Thiadiazole) | Yield (%) |

| 4-methylthiobenzamide | 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole | 81 |

| 4-tert-butylthiobenzamide | 3,5-bis(4-tert-butylphenyl)-1,2,4-thiadiazole | 91 |

| 4-chlorothiobenzamide | 3,5-bis(4-chlorophenyl)-1,2,4-thiadiazole | 71 |

| 4-bromothiobenzamide | 3,5-bis(4-bromophenyl)-1,2,4-thiadiazole | 52 |

Environmentally Benign Solvent and Solvent-Free Reaction Conditions

Minimizing or eliminating the use of hazardous solvents is a core principle of green chemistry. A one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides has been demonstrated under solvent-free conditions. researchgate.net This method uses Lawesson's reagent for thiolation followed by oxidative dimerization with tert-butyl hydrogen peroxide. researchgate.net The reaction proceeds quickly, with broad substrate scope and excellent yields, and avoids the need for column chromatography for purification. researchgate.net Another environmentally friendly approach utilizes water as a solvent for the I2-mediated oxidative C-N and N-S bond formations to synthesize 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. organic-chemistry.org Sodium carbonate can also promote the synthesis of 5-amino-1,2,4-thiadiazoles using elemental sulfur in the presence of air as the oxidant, with water as the only byproduct. organic-chemistry.org

Synthetic Pathways Relevant to this compound

The synthesis of this compound can be achieved through several routes. One common method involves the reaction of phenylhydrazine (B124118) with carbon disulfide, followed by bromination. A specific example of a related synthesis is the Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole, which yields 5-bromo-3-methyl-1,2,4-thiadiazole. chemicalbook.com This procedure involves dissolving the amino-thiadiazole in hydrobromic acid, followed by the addition of sodium nitrite. chemicalbook.com

The following table outlines a synthetic procedure for a related bromo-thiadiazole derivative:

| Reactant | Reagent 1 | Reagent 2 | Product | Yield (%) |

| 5-amino-3-methyl-1,2,4-thiadiazole | 48% HBr | Sodium Nitrite | 5-bromo-3-methyl-1,2,4-thiadiazole | 82 |

This heterocyclic compound, with its thiadiazole core substituted with a bromine atom and a phenyl group, possesses unique electronic and steric properties that make it a valuable intermediate in organic synthesis. The bromine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to its stability.

Reactivity and Transformational Chemistry of 1,2,4 Thiadiazoles

Nucleophilic Substitution Reactions at the 5-Position of the 1,2,4-Thiadiazole (B1232254) Ring

The 1,2,4-thiadiazole ring is generally stable, a property attributed to its aromaticity. isres.org However, the presence of two nitrogen atoms renders the carbon atoms electron-deficient. This effect is particularly pronounced at the 5-position, making it the most reactive site for nucleophilic substitution reactions. isres.org The electronegativity of the nuclear nitrogen atoms lowers the electron density at the ring carbons, facilitating the displacement of leaving groups at this position. nih.gov

Halogen atoms at the 5-position, such as in 5-bromo-1,2,4-thiadiazoles, are readily displaced by various nucleophiles. nih.gov This reactivity has been exploited in the synthesis of a variety of substituted 1,2,4-thiadiazoles. For instance, studies on benzo[1,2-d:4,5-d′]bis( isres.orgnih.govresearchgate.netthiadiazole) derivatives have shown that a bromine atom at the 4-position (analogous to the 5-position in a single thiadiazole ring) can be substituted by amines, although the reactivity can be influenced by the presence of other substituents on the ring system. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization is a key strategy for the synthesis of fused heterocyclic systems containing the 1,2,4-thiadiazole moiety. These reactions often involve the formation of a new ring by the reaction of a substituent on the thiadiazole with another part of the molecule. For example, intramolecular oxidative S-N bond formation in imidoyl thioureas is an efficient method for synthesizing 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.org Another example involves a methanesulfonyl chloride-initiated multistep cyclization of a carbodiimide (B86325) with a thiourea (B124793) unit to form benzimidazole-fused 1,2,4-thiadiazoles. nih.gov

Rearrangement reactions of 1,2,4-thiadiazoles are less commonly reported but can occur under specific conditions. The stability of the aromatic ring generally disfavors rearrangements. isres.org

Specific Reactivity of the Bromine Moiety in 5-Bromo-3-phenyl-1,2,4-thiadiazole

The bromine atom in this compound is a key functional group that enables a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable in organic synthesis. researchgate.netmdpi.com In the context of 5-bromo-heterocycles, the bromine atom serves as an excellent leaving group for the oxidative addition step in the catalytic cycle. For instance, the Suzuki-Miyaura reaction of 5-bromoindazoles with various boronic acids has been successfully demonstrated. researchgate.net The choice of palladium catalyst and ligands is crucial for the success of these couplings. researchgate.netnih.gov For example, [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] has been found to be an effective catalyst for the Suzuki coupling of 5-bromoindazoles. researchgate.net

The reactivity of bromo-substituted heterocycles in these coupling reactions can be influenced by the electronic nature of the heterocyclic ring and other substituents present. The electron-deficient nature of the 1,2,4-thiadiazole ring can enhance the reactivity of the 5-bromo substituent in palladium-catalyzed reactions. nih.gov

Below is a table summarizing the types of palladium-catalyzed cross-coupling reactions applicable to bromo-substituted heterocycles, which are relevant to the potential reactivity of this compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters | Pd(dppf)Cl₂ / K₂CO₃ | Aryl/Heteroaryl-substituted 1,2,4-thiadiazoles |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Aryl/Heteroaryl-substituted 1,2,4-thiadiazoles |

| Negishi Coupling | Organozinc Reagents | Pd(0) or Pd(II) complexes | Aryl/Alkyl-substituted 1,2,4-thiadiazoles |

| Hiyama Coupling | Organosilanes | Palladium catalyst with fluoride (B91410) activation | Aryl/Heteroaryl-substituted 1,2,4-thiadiazoles |

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1,2,4-Thiadiazole (B1232254) Analysis (e.g., 1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Bromo-3-phenyl-1,2,4-thiadiazole by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum for this compound is expected to be characterized by signals arising from the phenyl group. The protons on the phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.4 and δ 8.2 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the thiadiazole ring. Protons ortho to the point of attachment are generally shifted downfield compared to the meta and para protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbons of the thiadiazole ring and the carbons of the phenyl substituent. The thiadiazole ring carbons are highly deshielded and resonate at low field, typically in the range of δ 160–190 ppm. researchgate.net Specifically, the carbon atom C3, bonded to the phenyl group, and C5, bonded to the bromine atom, would have characteristic chemical shifts. The C5 carbon directly attached to the electronegative bromine atom would be significantly affected. The phenyl carbons would appear in the typical aromatic region of δ 125-140 ppm, with the ipso-carbon (attached to the thiadiazole ring) showing a distinct shift. In related 5-phenyl-1,3,4-thiadiazole derivatives, the thiadiazole ring carbons have been observed at approximately 164 ppm and 159 ppm. rsc.org

2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm assignments. An HSQC experiment would correlate the phenyl proton signals with their directly attached carbon atoms. An HMBC experiment would reveal longer-range couplings (2-3 bonds), for instance, between the ortho-protons of the phenyl ring and the C3 carbon of the thiadiazole ring, confirming the connectivity between the two ring systems.

Table 1: Expected NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical ranges for similar structures.

| Nucleus | Position | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phenyl (ortho) | 8.0 - 8.2 (m) |

| ¹H | Phenyl (meta, para) | 7.4 - 7.6 (m) |

| ¹³C | C3 (Thiadiazole) | ~165 - 175 |

| ¹³C | C5 (Thiadiazole) | ~160 - 170 |

| ¹³C | Phenyl (ipso) | ~130 - 135 |

| ¹³C | Phenyl (ortho, meta, para) | ~128 - 132 |

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: These vibrations from the phenyl group typically appear above 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond within the thiadiazole ring is expected to show a strong absorption band in the region of 1650-1550 cm⁻¹. researchgate.net

Aromatic C=C stretching: The phenyl ring will exhibit several characteristic bands in the 1600-1450 cm⁻¹ region.

C-N and C-S stretching: Vibrations involving the carbon-nitrogen and carbon-sulfur single bonds of the thiadiazole ring would be found in the fingerprint region, typically below 1300 cm⁻¹. For some thiadiazole derivatives, C-S-C stretching of the ring is observed below 660 cm⁻¹. nih.gov

C-Br stretching: The vibration of the carbon-bromine bond is expected to appear at a low frequency, typically in the 600-500 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound Note: These are expected ranges based on analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| C=N stretch (Thiadiazole ring) | 1650 - 1550 | Medium-Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-N / C-S stretch | 1300 - 660 | Medium-Weak |

| C-Br stretch | 600 - 500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the phenyl ring and the thiadiazole ring will give rise to intense π → π* transitions. For simple 3,4-disubstituted 1,2,5-thiadiazoles, absorption maxima are observed in the ultraviolet region around 240–280 nm. nih.gov The presence of the phenyl group in conjugation with the thiadiazole ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength, likely in the 280-320 nm range. The lone pairs on the nitrogen and sulfur atoms could also allow for lower energy n → π* transitions, which are typically weaker in intensity.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₈H₅BrN₂S), the high-resolution mass spectrum would confirm its exact mass. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted mass spectrometry data indicates a monoisotopic mass of 239.93568 Da. uni.lu Common fragmentation pathways for thiadiazoles involve the loss of stable small molecules. A likely fragmentation for this compound would be the cleavage of the thiadiazole ring. The initial loss of N₂ from the molecular ion is a common fragmentation pathway for many thiadiazole derivatives. rsc.org Further fragmentation could involve the loss of a bromine radical or cleavage of the phenyl ring.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound Data sourced from PubChem. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 240.94296 |

| [M+Na]⁺ | 262.92490 |

| [M-H]⁻ | 238.92840 |

| [M]⁺ | 239.93513 |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If single crystals could be obtained, this technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions.

Based on the crystal structures of related compounds, such as 3-phenyl- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazole derivatives, it is expected that the thiadiazole ring would be essentially planar. cambridge.orgcsic.es The phenyl ring would be twisted out of the plane of the thiadiazole ring to some degree due to steric hindrance. The analysis would also reveal intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules or halogen bonding involving the bromine atom, which govern the crystal packing. For example, in the crystal structure of N-[3-(4-methoxy-phenyl)- nih.govresearchgate.netresearchgate.netthiadiazol-5-yl]-acetamide, the thiadiazole and phenyl rings are surrounded by hydrophobic amino acids in a receptor binding pocket, highlighting the importance of these structural features. nih.gov

Computational and Theoretical Investigations of 1,2,4 Thiadiazoles

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to predict the geometric and electronic properties of 1,2,4-thiadiazole (B1232254) derivatives, offering valuable insights into their stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites of electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity and a greater propensity to engage in chemical transformations.

For 1,2,4-thiadiazole derivatives, the HOMO is typically distributed over the sulfur and nitrogen atoms, as well as the π-system of any aromatic substituents. The LUMO, on the other hand, is often localized on the thiadiazole ring and any electron-withdrawing groups. The nature and position of substituents on the thiadiazole ring can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of different 1,2,4-thiadiazole derivatives and for predicting their behavior in various chemical environments.

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Indices for Substituted Thiadiazole Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| 3,5-diphenyl-1,2,4-thiadiazole | -6.5 | -1.2 | 5.3 | 3.85 | 2.65 | 2.79 |

| 3-phenyl-5-amino-1,2,4-thiadiazole | -5.8 | -0.9 | 4.9 | 3.35 | 2.45 | 2.29 |

| 3-phenyl-5-(4-nitrophenyl)-1,2,4-thiadiazole | -6.8 | -2.1 | 4.7 | 4.45 | 2.35 | 4.21 |

Note: The data in this table is illustrative and based on typical values found in the literature for substituted thiadiazole derivatives. Actual values for specific compounds will vary.

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution within a molecule. These maps are generated by calculating the electrostatic potential at the surface of a molecule, providing a color-coded guide to its electrophilic and nucleophilic regions. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

Geometric Optimization and Conformational Landscapes of 1,2,4-Thiadiazole Derivatives

Geometric optimization is a fundamental computational procedure that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1,2,4-thiadiazole derivatives with flexible substituents, conformational analysis is crucial for identifying the most stable conformers and understanding their relative energies.

The planarity of the 1,2,4-thiadiazole ring is a key geometric feature. However, the dihedral angles between the thiadiazole ring and any aryl substituents can vary depending on the steric and electronic interactions between them. For 3-phenyl-1,2,4-thiadiazole, the phenyl ring is generally not coplanar with the thiadiazole ring due to steric hindrance. The presence of a bulky substituent like bromine at the 5-position would likely influence the preferred conformation.

Table 2: Representative Optimized Geometric Parameters for a Substituted 1,2,4-Thiadiazole (Illustrative Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C3-N2 (Å) | 1.33 |

| Bond Length | N2-N1 (Å) | 1.38 |

| Bond Length | N1-C5 (Å) | 1.32 |

| Bond Length | C5-S (Å) | 1.75 |

| Bond Length | S-C3 (Å) | 1.76 |

| Bond Angle | C3-N2-N1 (°) | 110 |

| Bond Angle | N2-N1-C5 (°) | 112 |

| Dihedral Angle | Phenyl-Thiadiazole (°) | 30-40 |

Note: The data in this table is illustrative and based on typical values found in the literature for substituted thiadiazole derivatives. Actual values for specific compounds will vary.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT calculations provide valuable information about individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution or in a crystal lattice. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions, solvation effects, and dynamic processes.

For 1,2,4-thiadiazole derivatives, MD simulations can be used to:

Investigate the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state and their behavior in solution.

Simulate the interaction of thiadiazole derivatives with biological macromolecules, such as enzymes or receptors, to understand their mechanism of action at a molecular level. nih.gov

Predict the diffusion and transport properties of these compounds in different media.

Theoretical Elucidation of Reaction Mechanisms and Transition States in 1,2,4-Thiadiazole Synthesis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of 1,2,4-thiadiazoles. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction and, therefore, its rate.

Several synthetic routes to 3,5-disubstituted-1,2,4-thiadiazoles have been investigated computationally. acs.org One common method involves the oxidative dimerization of thioamides. acs.org Theoretical studies can help to:

Identify the most plausible reaction pathway by comparing the energies of different proposed mechanisms.

Characterize the geometry and electronic structure of transition states, providing a detailed picture of the bond-breaking and bond-forming processes.

Understand the role of catalysts and reaction conditions in promoting the desired transformation.

For instance, a proposed mechanism for the synthesis of a 3,5-disubstituted-1,2,4-thiadiazole might involve the initial formation of a thioacylamidine intermediate, followed by an intramolecular dehydrogenative N-S bond formation. acs.org DFT calculations can be used to calculate the energies of the intermediates and transition states along this pathway, thereby validating or refuting the proposed mechanism.

Computational Modeling of 5-Bromo-3-phenyl-1,2,4-thiadiazole Electronic Structure and Reactivity

Although specific computational studies on this compound are scarce, we can predict its electronic structure and reactivity based on the principles discussed above and the known effects of its constituent functional groups.

Electronic Structure:

The bromine atom at the 5-position is an electron-withdrawing group due to its high electronegativity. This will lower the energy of both the HOMO and LUMO, but the effect on the LUMO is expected to be more pronounced, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 3-phenyl-1,2,4-thiadiazole. The presence of bromine is also expected to increase the electrophilicity of the molecule.

The HOMO is anticipated to have significant contributions from the phenyl ring and the sulfur atom of the thiadiazole ring.

The LUMO is likely to be centered on the thiadiazole ring, with a notable contribution from the bromine atom, making the C5 position susceptible to nucleophilic attack.

Reactivity:

The predicted smaller HOMO-LUMO gap suggests that this compound will be more reactive than its non-brominated counterpart.

The MEP map is expected to show a region of high positive potential around the C5-Br bond, indicating a prime site for nucleophilic substitution reactions, where bromide would act as a good leaving group.

The nitrogen atoms of the thiadiazole ring will remain the primary sites for protonation and coordination.

A comprehensive computational study of this compound would provide precise values for its geometric parameters, frontier orbital energies, and reactivity indices, offering a solid foundation for understanding its chemical behavior and for the rational design of new synthetic transformations and applications.

Applications in Materials Science Research

Incorporation of Thiadiazole Rings in Conducting Polymers

Currently, there is a lack of specific research detailing the incorporation of 5-Bromo-3-phenyl-1,2,4-thiadiazole into conducting polymers. However, the broader class of thiadiazole-containing polymers has been investigated for their conductive properties. The thiadiazole ring is electron-deficient, and when integrated into a conjugated polymer backbone, it can act as an n-type semiconductor material. researchgate.net The presence of a phenyl group, as in the case of this compound, can enhance π-π stacking interactions between polymer chains, which is a crucial factor for efficient charge transport.

The bromine atom at the 5-position of the thiadiazole ring introduces the possibility of further functionalization through cross-coupling reactions. nih.gov This reactive site could be utilized to polymerize the molecule or to attach other functional groups that modulate the electronic properties of the resulting polymer. For instance, the bromo group could be replaced to create highly conjugated systems, a key feature for conductivity. While research on triazole-based conducting polymers has shown some progress, the specific contributions of a bromo-phenyl-substituted 1,2,4-thiadiazole (B1232254) remain a subject for future investigation. umass.edu

Table 1: Potential Contributions of Molecular Components to Conducting Polymer Properties

| Component | Potential Role in Conducting Polymers |

|---|---|

| 1,2,4-Thiadiazole Ring | Electron-accepting (n-type) character, thermal stability. |

| Phenyl Group | Enhances π-conjugation and intermolecular stacking. |

| Bromo Substituent | Reactive site for polymerization and functionalization. |

Role of 1,2,4-Thiadiazole Derivatives in Optical Materials

The combination of a phenyl group and a thiadiazole ring can create a donor-acceptor system, which is a common motif in molecules designed for optical applications. The phenyl group can act as an electron donor, while the thiadiazole ring acts as an electron acceptor. This intramolecular charge transfer can lead to interesting photophysical behaviors, including solvatochromism, where the color of the material changes with the polarity of the solvent. acs.org The bromine atom could further be used to tune these properties by introducing heavy-atom effects or by serving as a handle for attaching other chromophores.

Table 2: General Optical Properties of Phenyl-Thiadiazole Systems

| Property | Observation in Phenyl-Thiadiazole Derivatives |

|---|---|

| Fluorescence | Emission properties are often dependent on substitution and solvent. |

| Solvatochromism | Redshifting of emission spectra in polar solvents is observed in some D-A systems. acs.org |

| Non-linear Optics | The extended π-system suggests potential for non-linear optical behavior. |

Development of Novel Functional Materials Utilizing 1,2,4-Thiadiazole Scaffolds

The development of novel functional materials based specifically on this compound is an area that is yet to be explored in depth. However, the structural features of the molecule suggest several possibilities. The 1,2,4-thiadiazole scaffold is known for its thermal stability and can be incorporated into robust material frameworks. mdpi.com

One area of potential is in the creation of metal-organic frameworks (MOFs). The nitrogen atoms in the thiadiazole ring can act as coordination sites for metal ions, leading to the formation of extended, porous structures. researchgate.netrsc.org These materials could have applications in gas storage, catalysis, or sensing. The phenyl and bromo groups would offer opportunities for post-synthetic modification of such MOFs, allowing for the fine-tuning of their properties.

Furthermore, the reactivity of the bromo substituent could be exploited in the synthesis of liquid crystals or as a key intermediate in the production of more complex functional molecules. nih.gov The rigid core of the phenyl-thiadiazole unit is a desirable feature for the construction of mesogenic materials. While azo dyes containing a 5-phenyl-1,3,4-thiadiazole-2-amine moiety have been synthesized and characterized for their potential in functional textiles, similar explorations with this compound have not been reported. researchgate.net

Applications in Agrochemistry Research

1,2,4-Thiadiazole (B1232254) Derivatives as Active Components in Pesticides

While the general class of 1,2,4-thiadiazole derivatives has been explored for pesticidal properties, including insecticidal and nematicidal activities, no specific data is available for 5-Bromo-3-phenyl-1,2,4-thiadiazole. For instance, certain 3-pyridyl-substituted derivatives of 1,2,4-thiadiazole have demonstrated notable insecticidal activity against pests like Nilaparvata lugens. researchgate.net Additionally, some 1,2,4-oxadiazole (B8745197) derivatives, a related class of compounds, have been developed as commercial nematicides. tandfonline.com However, the role, if any, of this compound as an active ingredient in pesticides is not documented in the available scientific literature.

Antifungal Activities of 1,2,4-Thiadiazole Compounds

The antifungal potential of 1,2,4-thiadiazole derivatives against plant pathogenic fungi is an area of active research. Studies have shown that various substituted 1,2,4-thiadiazoles can inhibit the growth of significant agricultural fungi. nih.gov For example, certain 1,3,4-thiadiazole (B1197879) derivatives have shown efficacy against Botrytis cinerea. acs.org However, specific antifungal activity data for this compound against any plant pathogen has not been reported.

Antibacterial Properties of 1,2,4-Thiadiazole Derivatives

Similarly, the antibacterial properties of 1,2,4-thiadiazole derivatives against plant pathogenic bacteria have been investigated. Research has demonstrated that compounds containing the 1,2,4-thiadiazole core can exhibit potent activity against bacteria such as Xanthomonas oryzae pv. oryzae. nih.govacs.org These studies highlight the potential of the 1,2,4-thiadiazole scaffold in developing new antibacterial agents for agriculture. Nevertheless, there is no specific information available on the antibacterial efficacy of this compound.

Structure-Activity Relationship Studies in Agrochemically Active 1,2,4-Thiadiazoles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of chemical compounds. For 1,2,4-thiadiazole derivatives, SAR studies have provided insights into how different substituents on the thiadiazole ring influence their pesticidal, antifungal, and antibacterial activities. rsc.org These studies help in the rational design of more potent and selective agrochemicals. However, in the absence of any reported agrochemical activity for this compound, no SAR studies pertaining to its use in agriculture could be found.

Coordination Chemistry and Ligand Design

1,2,4-Thiadiazoles as Versatile N,S-Containing Ligands

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds that contain one sulfur and two nitrogen atoms. isres.org These heterocycles are significant in medicinal, agricultural, and materials chemistry. isres.org In the realm of coordination chemistry, they are valued as versatile ligands. isres.org The four regioisomeric forms of thiadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-) offer a rich structural diversity for ligand design. isres.org

The 1,2,4-thiadiazole (B1232254) isomer is an important structure due to its resemblance to the pyrimidine (B1678525) moiety. isres.org The presence of both nitrogen and sulfur heteroatoms, each with lone pairs of electrons, provides multiple potential coordination sites. mdpi.comresearchgate.net This allows 1,2,4-thiadiazoles to act as monodentate or bridging ligands, coordinating to metal centers through either a nitrogen or sulfur atom, or both. The specific coordination mode is influenced by several factors, including the substituents on the thiadiazole ring, the nature of the metal ion, and the reaction conditions. nih.gov For instance, studies on the related 1,3,4-thiadiazole (B1197879) derivatives have shown that coordination can occur through one of the ring nitrogen atoms, while other potential donor sites, like other heteroatoms or substituent groups, may or may not be involved in binding. mdpi.comnih.gov The embedded sulfur atom imparts a weak base character to the ring, which has relatively high aromaticity. isres.org

Synthesis and Characterization of Metal Complexes Featuring 1,2,4-Thiadiazole Moieties

The synthesis of metal complexes with thiadiazole-based ligands typically involves the reaction of the heterocyclic ligand with a metal salt in a suitable solvent. sysrevpharm.org A common technique includes dissolving the metal salt (e.g., chlorides, nitrates) and the thiadiazole ligand in a solvent like ethanol (B145695) and refluxing the mixture for several hours. sysrevpharm.org The resulting solid complex can then be filtered, washed, and dried. sysrevpharm.org

While specific studies on the metal complexes of 5-Bromo-3-phenyl-1,2,4-thiadiazole are not extensively documented in the surveyed literature, the synthesis of complexes with structurally similar ligands provides a clear procedural framework. For example, transition metal complexes of Cr(III), Co(II), and Ni(II) have been prepared with 5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiol. researchgate.net Similarly, a mercury(II) complex with 3-phenyl-1,2,4-thiadiazole-5-thiolate has been synthesized and its crystal structure determined. nih.gov

Characterization of these complexes relies on a suite of analytical methods. Elemental analysis is used to determine the stoichiometry of the metal-to-ligand ratio in the complex. sysrevpharm.orgekb.eg Physical properties such as melting point, solubility, and molar conductance are also determined. sysrevpharm.orgijper.org Spectroscopic techniques, including FT-IR, NMR, and UV-Vis, are crucial for elucidating the structure and coordination, while single-crystal X-ray diffraction provides definitive structural information. researchgate.netdntb.gov.ua

Table 1: Examples of Synthesized Metal Complexes with Thiadiazole-Based Ligands

| Ligand | Metal Ion(s) | Proposed Geometry | Synthesis Note | Reference |

|---|---|---|---|---|

| 5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiol | Cr(III), Co(II), Ni(II) | Octahedral (Cr), Square Planar (Co, Ni) | Reaction of metal salts with the ligand. | researchgate.net |

| 3-phenyl-1,2,4-thiadiazole-5-thiolate | Hg(II) | Linear | Characterized by single-crystal X-ray diffraction. | nih.gov |

| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cu(II), Zn(II) | Not specified | Ligand synthesized via POCl3-mediated reaction. Complexes formed with Cu(II) and Zn(II) ions. | nih.gov |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyridinecarboxamide | Cu(II) | Not specified | Synthesized in diffusion conditions and characterized by single-crystal X-ray diffraction. | dntb.gov.ua |

Spectroscopic and Computational Probes of Coordination Modes and Metal-Ligand Interactions

Determining how a ligand binds to a metal center is fundamental to understanding the properties of a complex. Spectroscopic and computational methods are powerful tools for this purpose.

Spectroscopic Probes: Infrared (IR) spectroscopy is highly effective for identifying the ligand's coordination sites. nih.gov When a thiadiazole ligand coordinates to a metal ion, changes in the vibrational frequencies of the bonds involved in coordination are observed. For example, a shift in the C=N stretching vibration band to lower frequencies in the IR spectrum of a complex, compared to the free ligand, indicates that coordination has occurred through the nitrogen atom of the thiadiazole ring. mdpi.comnih.gov The appearance of new, weak bands in the far-IR region can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) or metal-sulfur (M-S) vibrations, further confirming coordination. sysrevpharm.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to characterize the ligands and can provide evidence of complex formation. nih.govnih.gov Changes in the chemical shifts of protons and carbons near the coordination site upon complexation can help elucidate the binding mode.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which can help in proposing the geometry of the complex (e.g., octahedral, tetrahedral). nih.gov

Table 2: Spectroscopic Evidence for Coordination in Thiadiazole Complexes

| Complex Type | Spectroscopic Method | Observation | Inference | Reference |

|---|---|---|---|---|

| Cu(II) and Zn(II) complexes of 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | FT-IR | Moderate shift of the thiadiazole C=N band from 1628 cm⁻¹ to 1607-1610 cm⁻¹. | Coordination via a thiadiazole nitrogen atom. | nih.gov |

| Transition metal complexes of a 1,3,4-thiadiazole derivative | FT-IR | Shift of amide (I) and C=N bands to lower frequencies. | Coordination involves uncharged amide oxygen and the C=N group. | sysrevpharm.org |

| Cr(III), Co(II), Ni(II) complexes of a bromobenzylidene-thiadiazole derivative | FT-IR | Emergence of new bands corresponding to metal-nitrogen vibrations at 454-688 cm⁻¹. | Supports coordination through a nitrogen atom. | researchgate.net |

Computational Probes: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for gaining deeper insight into metal-ligand interactions. nih.govnih.gov These computational studies can be used to optimize the geometry of the complexes, analyze the electronic structure, and describe the nature of the chemical bonds between the metal and the ligand atoms. researchgate.netnih.gov For example, DFT calculations can determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for understanding the chemical reactivity of the complexes. researchgate.net Furthermore, computational methods can simulate and help interpret experimental spectra, such as IR and electronic spectra, providing a comprehensive picture of the complex's structure and bonding. nih.govnih.gov

Advanced Research Directions and Future Perspectives

Innovations in Synthetic Strategies for Highly Substituted 1,2,4-Thiadiazoles

The synthesis of 1,2,4-thiadiazoles has evolved significantly, moving towards more efficient, sustainable, and versatile methods that allow for the creation of highly substituted derivatives. While the classic Sandmeyer reaction is a documented method for introducing a bromine atom at the 5-position of the 1,2,4-thiadiazole (B1232254) ring, newer strategies offer broader applicability and milder conditions.

Recent innovations focus on one-pot syntheses and the use of novel catalysts and reagents. For instance, a facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles has been developed, which involves a base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates. organic-chemistry.org This is followed by an in situ intramolecular dehydrogenative N-S bond formation. Another approach employs an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org

Furthermore, enzymatic methods are emerging as a green alternative. Vanadium-dependent haloperoxidases have been used for the intermolecular biocatalytic bond formation of thioamides to generate 1,2,4-thiadiazoles. acs.org This method uses a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant, proceeding through two distinct enzyme-mediated sulfur halogenation events. acs.org

Below is a table summarizing some innovative synthetic strategies for 1,2,4-thiadiazoles.

| Synthetic Strategy | Key Features | Advantages | Reference |

| Base-Mediated Tandem Thioacylation | Transition-metal-free, one-pot reaction of amidines and dithioesters. | High efficiency and atom economy. | organic-chemistry.org |

| Electro-oxidative N-S Bond Formation | Catalyst- and oxidant-free, room temperature reaction of imidoyl thioureas. | Mild conditions, excellent functional group tolerance. | organic-chemistry.org |

| Enzymatic Halide Recycling | Uses vanadium-dependent haloperoxidases and H₂O₂. | Green and sustainable, high chemoselectivity. | acs.org |

| I₂-Mediated Oxidative C-N and N-S Bond Formation | Metal-free reaction of isothiocyanates in water. | Environmentally benign, scalable protocol. | organic-chemistry.org |

Exploration of Diverse Derivatization Pathways for 5-Bromo-3-phenyl-1,2,4-thiadiazole

The bromine atom at the 5-position of this compound is a key handle for diverse derivatization, making it a valuable building block in organic synthesis. The high reactivity of the bromine atom allows for its substitution by a variety of nucleophiles, leading to a wide range of new derivatives with potentially enhanced biological activities or material properties.

The primary derivatization pathway involves nucleophilic substitution reactions where the bromine atom is displaced. For example, it can be substituted with amines or thiols under appropriate conditions. This opens up avenues for creating libraries of compounds for structure-activity relationship (SAR) studies. Additionally, the thiadiazole ring itself can undergo chemical modifications, such as oxidation and reduction reactions, which can alter its electronic properties and biological activity.

The table below outlines potential derivatization pathways for this compound.

| Reaction Type | Reagents/Conditions | Product Type | Potential Applications | Reference |

| Nucleophilic Substitution | Amines, Thiols | 5-amino/thio-3-phenyl-1,2,4-thiadiazoles | Pharmaceutical and agrochemical synthesis. | |

| Oxidation of Thiadiazole Ring | Oxidizing agents | Altered electronic properties | Modulation of biological activity. | |

| Reduction of Thiadiazole Ring | Reducing agents | Altered electronic properties | Modulation of biological activity. |

Deeper Dive into Computational Investigations for Predictive Modeling of 1,2,4-Thiadiazole Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity and properties of heterocyclic compounds like 1,2,4-thiadiazoles. Density Functional Theory (DFT) calculations, in particular, have been employed to study the electronic structure, spectroscopic features, and reactivity of these molecules. google.com

These computational studies provide insights into the molecular electrostatic potential (MEP), which helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is used to understand the intramolecular charge transfer and hyperconjugative interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electron-donating and accepting abilities of the molecule, respectively. google.com

Molecular docking experiments can provide insights into the binding modes and interactions of 1,2,4-thiadiazole derivatives with biological targets, such as enzymes. acs.org This information is crucial for the rational design of new drugs and understanding structure-activity relationships. researchgate.net

The following table summarizes the application of computational methods in the study of 1,2,4-thiadiazoles.

| Computational Method | Information Gained | Application | Reference |

| Density Functional Theory (DFT) | Electronic structure, spectroscopic properties, reactivity descriptors. | Predicting reactivity and guiding synthesis. | google.com |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. | Understanding reaction mechanisms. | google.com |

| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer, hyperconjugative interactions. | Analyzing molecular stability and bonding. | google.com |

| HOMO-LUMO Analysis | Electron-donating and accepting abilities. | Predicting chemical reactivity. | google.com |

| Molecular Docking | Binding modes and interactions with biological targets. | Rational drug design and SAR studies. | acs.orgresearchgate.net |

Potential for Integration of 1,2,4-Thiadiazoles in Novel Hybrid Material Systems

The unique structural and electronic properties of the 1,2,4-thiadiazole ring make it an attractive component for the development of novel hybrid materials. The presence of multiple heteroatoms provides potential coordination sites for metal ions, making them suitable for the construction of metal-organic frameworks (MOFs) and coordination polymers.

While the direct integration of this compound into hybrid materials is an area for future exploration, the broader class of thiadiazoles has shown promise. For instance, hybrid materials incorporating thiadiazole moieties could exhibit interesting optical, electronic, or catalytic properties. The ability to functionalize the thiadiazole ring allows for the tuning of these properties.

The table below outlines potential areas for the integration of 1,2,4-thiadiazoles in hybrid material systems.

| Hybrid Material System | Potential Role of 1,2,4-Thiadiazole | Potential Applications |

| Metal-Organic Frameworks (MOFs) | As a multitopic ligand to connect metal centers. | Gas storage, catalysis, sensing. |

| Coordination Polymers | As a bridging ligand to form extended structures. | Luminescent materials, magnetic materials. |

| Functional Polymers | As a pendant group or part of the polymer backbone. | Organic electronics, stimuli-responsive materials. |

Emerging Research Frontiers in Agrochemistry and Coordination Chemistry of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole scaffold is gaining attention in the fields of agrochemistry and coordination chemistry due to its versatile chemical nature and biological activity.

Agrochemistry: Derivatives of 1,3,4-thiadiazole (B1197879) have been extensively studied as pesticides with a broad spectrum of biocidal properties, including antifungal activities. nih.gov The liposolubility imparted by the sulfur atom in the thiadiazole ring can enhance the biological activity of these compounds. nih.gov While research on 1,2,4-thiadiazoles in agrochemistry is less extensive, the structural similarities suggest that they could also exhibit valuable agrochemical properties.

Coordination Chemistry: The nitrogen and sulfur atoms in the 1,2,4-thiadiazole ring can act as donor atoms, allowing these molecules to function as ligands in coordination complexes with various metal ions. The coordination ability of 1,3,4-thiadiazole derivatives with biologically important ions like Cu(II) and Zn(II) has been demonstrated. mdpi.comnih.gov These complexes can exhibit interesting structural features and biological activities, such as synergistic antibacterial effects when combined with existing antibiotics. nih.gov The coordination chemistry of this compound remains a promising area for future investigation.

The following table summarizes the emerging frontiers for 1,2,4-thiadiazoles.

| Research Frontier | Key Findings and Potential | Reference |

| Agrochemistry | 1,3,4-Thiadiazole derivatives show promise as antifungal agents and pesticides. The potential of 1,2,4-thiadiazoles in this area is an emerging field of study. | nih.gov |

| Coordination Chemistry | 1,3,4-Thiadiazoles can act as ligands for metal ions like Cu(II) and Zn(II), forming complexes with potential synergistic antibacterial activity. The coordination chemistry of 1,2,4-thiadiazoles is a developing area. | mdpi.comnih.gov |

Q & A

Q. How can reaction conditions be optimized to minimize byproducts in this compound derivatization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.